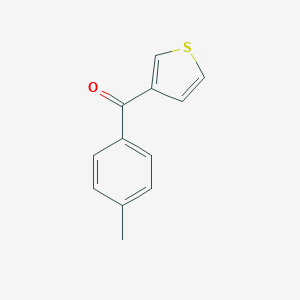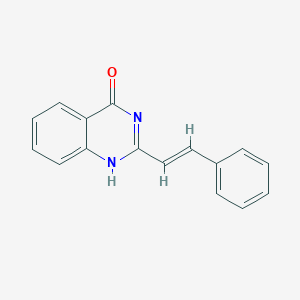
2-Styrylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Styrylquinazolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Styrylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Styrylquinazolin-4(3H)-one are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against oxidative stress in neuronal cells. These effects are believed to be mediated by the compound's ability to modulate key signaling pathways and enzymes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Styrylquinazolin-4(3H)-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Styrylquinazolin-4(3H)-one. One potential direction is the development of new drugs and therapeutic agents based on this compound. Its diverse biological activities make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of its mechanism of action and the identification of new targets for drug development. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved derivatives with enhanced biological activities.
Méthodes De Synthèse
The synthesis of 2-Styrylquinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
2-Styrylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. These properties make it an attractive candidate for the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
4765-58-6 |
|---|---|
Nom du produit |
2-Styrylquinazolin-4(3H)-one |
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
Clé InChI |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




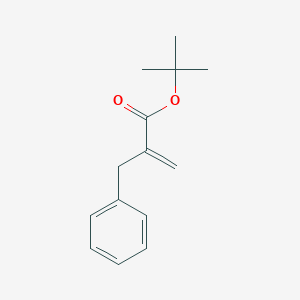
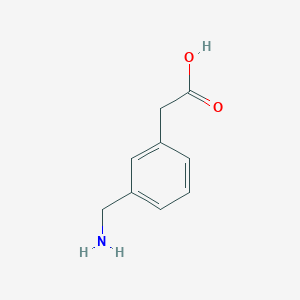
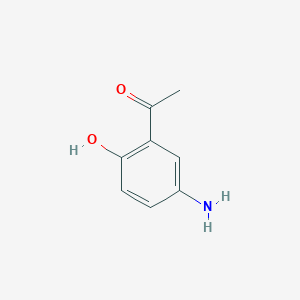
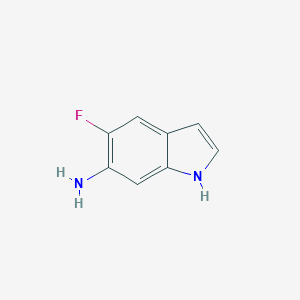
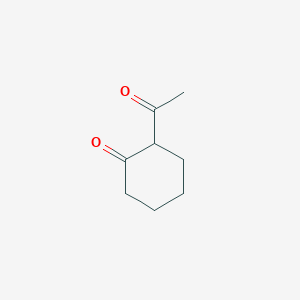
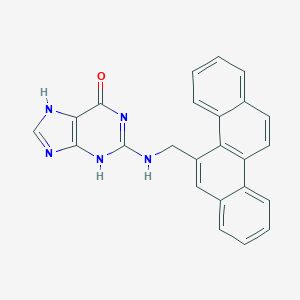
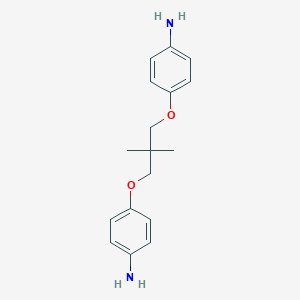
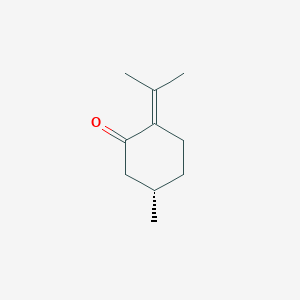
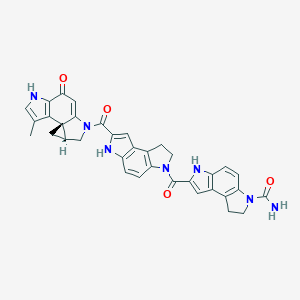
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)


